Pep2-AVKI is a synthetic peptide derived from the GluA2 subunit of AMPA receptors (AMPARs) []. It is a critical tool in scientific research for studying AMPAR trafficking and synaptic plasticity [, ]. Pep2-AVKI is recognized for its ability to interfere with the interaction between the GluA2 subunit and intracellular proteins, particularly Glutamate Receptor Interacting Protein 1 (GRIP1) and Protein Interacting with C Kinase 1 (PICK1), thereby modulating AMPAR trafficking [, ].
Pep2-AVKI is a synthetic compound that has garnered attention in scientific research for its unique properties and potential applications. It is classified as a peptide, which is a short chain of amino acids linked by peptide bonds. This compound is primarily studied for its role in modulating biological processes, particularly in the context of cellular signaling and therapeutic interventions.
The compound Pep2-AVKI is derived from the manipulation of natural peptide sequences, designed to enhance specific biological activities. Its synthesis often involves solid-phase peptide synthesis techniques, which allow for precise control over the sequence and composition of the peptide.
Pep2-AVKI can be classified under several categories:
The synthesis of Pep2-AVKI typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves:
The synthesis may also involve:
Pep2-AVKI's molecular structure consists of a specific arrangement of amino acids that confer its biological activity. The precise sequence and spatial arrangement are crucial for its function.
Molecular weight, structural formula, and stereochemistry are significant aspects of its analysis. For example:
Pep2-AVKI can participate in various chemical reactions typical of peptides, including hydrolysis and oxidation. These reactions can affect its stability and bioactivity.
Understanding these reactions involves:
The mechanism of action for Pep2-AVKI involves its interaction with specific receptors or enzymes within biological systems. This interaction can lead to modulation of signaling pathways, influencing cellular responses such as proliferation, differentiation, or apoptosis.
Research indicates that Pep2-AVKI may act as an agonist or antagonist at certain receptor sites, depending on its structural features and the context of its application.
Pep2-AVKI exhibits specific physical properties:
Key chemical properties include:
Relevant data from studies may provide insights into these properties, helping researchers optimize formulations for therapeutic use.
Pep2-AVKI has potential applications across various scientific fields:
PDZ domains are critical protein-protein interaction modules involved in organizing synaptic signaling complexes. In the late 1990s and early 2000s, researchers sought targeted inhibitors to disrupt specific PDZ interactions implicated in neurological processes. This led to the development of peptide inhibitors like pep2-AVKI, designed to target the PDZ-mediated binding between the AMPA receptor subunit GluA2 and its regulatory protein PICK1 (Protein Interacting with C Kinase 1). Early work demonstrated that disrupting this interaction could modulate AMPA receptor trafficking and synaptic plasticity without affecting basal neurotransmission, providing a foundation for targeted peptide therapeutics [1].
pep2-AVKI was biochemically characterized as a synthetic peptide corresponding to the C-terminal PDZ-binding motif of the GluA2 subunit. Its sequence (YNVYGIEAVKI) represents a modified version of the native GluA2 terminus, optimized for high-affinity binding to the PDZ domain of PICK1 while minimizing interactions with other synaptic scaffolding proteins like GRIP or ABP. This selectivity was established through competitive binding assays and co-immunoprecipitation studies, confirming its specific disruption of the GluA2-PICK1 interface. The peptide’s design builds upon earlier work demonstrating the critical role of the terminal -KI motif in PDZ domain recognition [1].
pep2-AVKI is a linear 11-amino acid peptide with well-defined structural parameters essential for its function and research applications:
Table 1: Structural and Chemical Identifiers of pep2-AVKI
Property | Value |
---|---|
Molecular Formula | C₆₀H₉₃N₁₃O₁₇ |
Molecular Weight | 1268.47 Da |
CAS Registry Number | 1315378-69-8 |
IUPAC Name (Simplified) | L-Tyrosyl-L-asparaginyl-L-valyl-L-tyrosylglycyl-L-isoleucyl-L-α-glutamyl-L-alanyl-L-valyl-L-lysyl-L-isoleucine |
Sequence | H-Tyr-Asn-Val-Tyr-Gly-Ile-Glu-Ala-Val-Lys-Ile-OH |
InChIKey | SODUKHPKIVEQLX-OCXIBOJYSA-N |
The peptide features key residues (Tyr³, Val⁴, Tyr⁵, Ile⁷, Val¹⁰, Ile¹¹) that form hydrophobic contacts with PICK1's PDZ domain, while the terminal isoleucine (-Ile¹¹) anchors into the PDZ domain's hydrophobic pocket. Its structure includes polar and charged side chains (e.g., Glu⁸, Lys¹⁰) that contribute to solubility and binding specificity. Stability requires storage at -20°C in desiccated conditions to prevent degradation [1] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7